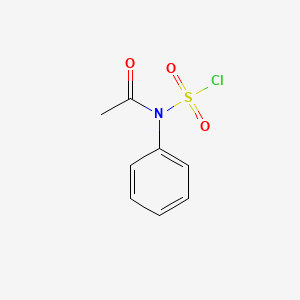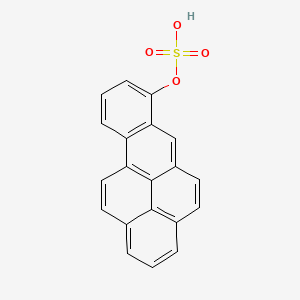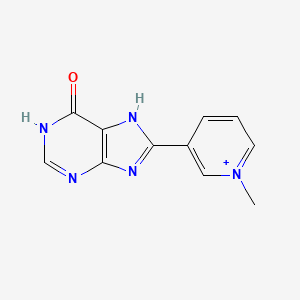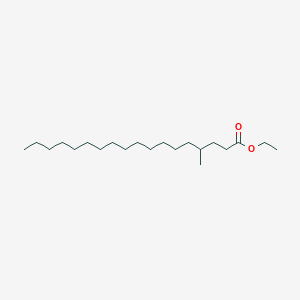![molecular formula C22H14Cl4O2 B14501935 1,1'-([1,1'-Biphenyl]-4,4'-diyl)bis(5,5-dichloropenta-2,4-dien-1-one) CAS No. 64260-50-0](/img/structure/B14501935.png)
1,1'-([1,1'-Biphenyl]-4,4'-diyl)bis(5,5-dichloropenta-2,4-dien-1-one)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-([1,1’-Biphenyl]-4,4’-diyl)bis(5,5-dichloropenta-2,4-dien-1-one) is a complex organic compound characterized by its biphenyl core structure with dichloropenta-2,4-dien-1-one groups attached at the 4,4’ positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-([1,1’-Biphenyl]-4,4’-diyl)bis(5,5-dichloropenta-2,4-dien-1-one) typically involves the reaction of biphenyl derivatives with chlorinated dienones under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-([1,1’-Biphenyl]-4,4’-diyl)bis(5,5-dichloropenta-2,4-dien-1-one) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can lead to the formation of biphenyl derivatives with reduced chlorinated groups.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce biphenyl derivatives with reduced chlorinated groups.
Applications De Recherche Scientifique
1,1’-([1,1’-Biphenyl]-4,4’-diyl)bis(5,5-dichloropenta-2,4-dien-1-one) has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1,1’-([1,1’-Biphenyl]-4,4’-diyl)bis(5,5-dichloropenta-2,4-dien-1-one) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-Biphenyl, 2,2’,4,4’,5,5’-hexachloro-: A chlorinated biphenyl derivative with similar structural features.
1,1’-Biphenyl, 2,4’,5-trichloro-: Another chlorinated biphenyl compound with fewer chlorine atoms.
Uniqueness
1,1’-([1,1’-Biphenyl]-4,4’-diyl)bis(5,5-dichloropenta-2,4-dien-1-one) is unique due to its specific substitution pattern and the presence of dichloropenta-2,4-dien-1-one groups
Propriétés
Numéro CAS |
64260-50-0 |
|---|---|
Formule moléculaire |
C22H14Cl4O2 |
Poids moléculaire |
452.1 g/mol |
Nom IUPAC |
5,5-dichloro-1-[4-[4-(5,5-dichloropenta-2,4-dienoyl)phenyl]phenyl]penta-2,4-dien-1-one |
InChI |
InChI=1S/C22H14Cl4O2/c23-21(24)5-1-3-19(27)17-11-7-15(8-12-17)16-9-13-18(14-10-16)20(28)4-2-6-22(25)26/h1-14H |
Clé InChI |
HSNIPMMTDMGIHS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=CC=C(C=C2)C(=O)C=CC=C(Cl)Cl)C(=O)C=CC=C(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Methyl-6-[(E)-phenyldiazenyl]-1H-cyclohepta[b]quinoxaline](/img/structure/B14501852.png)
![10-Methoxy-6-methyl-7H-pyrido[3,4-c]carbazole](/img/structure/B14501863.png)
![N-[1-(4-Methoxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-ylidene]hydroxylamine](/img/structure/B14501869.png)

![5-{[6-Methyl-2-(methylsulfanyl)-4-oxopyrido[2,3-d]pyrimidin-8(4H)-yl]methyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14501881.png)


![2,4-Dioxo-3-(piperidin-1-yl)-3-azaspiro[5.5]undecane-1,5-dicarbonitrile](/img/structure/B14501894.png)


![Phosphoric acid, [2-(2-chloroethoxy)-5-(hydroxymethyl)-2-oxido-1,3,2-dioxaphosphorinan-5-yl]methyl bis(2-chloroethyl) ester](/img/structure/B14501920.png)


![{[(6-Aminopyrazin-2-yl)amino]methylidene}propanedinitrile](/img/structure/B14501944.png)
